molecular formula C22H36O3 B600489 (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate CAS No. 34701-53-6

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate

Cat. No.: B600489
CAS No.: 34701-53-6
M. Wt: 348.5 g/mol
InChI Key: HVBACKJYWZTKCA-XSLBTUIJSA-N
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Mechanism of Action

Target of Action

Incensole acetate, a major component of Boswellia resin, primarily targets the nuclear factor-κB (NF-κB) and the transient receptor potential (TRPV3) channel . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . The TRPV3 channel is responsible for regulating wound healing and the perception of pain and itching .

Mode of Action

Incensole acetate interacts with its targets by inhibiting NF-κB activation and robustly activating the TRPV3 channel . By inhibiting NF-κB, it exerts anti-inflammatory effects . Its activation of the TRPV3 channel is thought to be a key component of its role as an anti-inflammatory agent .

Biochemical Pathways

Incensole acetate affects the NF-κB and TRPV3 pathways. By inhibiting NF-κB, it reduces the expression of pro-inflammatory cytokines, thus reducing inflammation . Its activation of the TRPV3 channel can alleviate anxiety or depression . It also has a neuroprotective effect after brain trauma .

Pharmacokinetics

It is known that it is a component of frankincense, the resin collected from boswellia trees . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

Incensole acetate has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties . It can reduce the severity of head injury and improve cognitive ability . It also has anti-depressive and anxiolytic effects .

Action Environment

The action of incensole acetate can be influenced by environmental factors. For example, it is a volatile compound that can be affected by temperature and other physical conditions . .

Biochemical Analysis

Biochemical Properties

Incensole acetate has been found to interact with various biomolecules. It is an activator of transient receptor potential vanilloid 3 (TRPV3) that induces calcium influx in HEK293 cells . It also inhibits the activation of nuclear factor-κB, a key transcription factor in the inflammatory response .

Cellular Effects

Incensole acetate has been shown to have significant effects on various types of cells. It reduces apoptosis and increases in malondialdehyde (MDA) levels, and the production of reactive oxygen species (ROS) induced by amyloid-β (25-35) peptide in human olfactory bulb neural stem cells (hOBNSCs) . It also inhibits the production of inflammatory mediators in an in vitro model system of C6 glioma and human peripheral monocytes .

Molecular Mechanism

Incensole acetate exerts its effects at the molecular level through various mechanisms. It inhibits TAK/TAB-mediated IκB kinase (IKK) activation loop phosphorylation, resulting in the inhibition of cytokine and lipopolysaccharide-mediated NF-κB activation . It does not affect all NF-κB activation pathways and does not interfere with TNFα-induced activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase .

Dosage Effects in Animal Models

In animal models, the effects of incensole acetate vary with different dosages. For instance, it has been shown to have a robust neuroprotective effect after brain trauma in mice

Metabolic Pathways

It is known that it is a major component of Boswellia serrata resin , suggesting that it may be involved in the metabolic pathways of this plant.

Comparison with Similar Compounds

Incensole acetate is unique due to its specific biological activities and aromatic properties. Similar compounds include:

Incensole acetate stands out due to its combined neuroprotective, anti-inflammatory, and psychoactive effects, making it a compound of significant interest in both scientific research and industrial applications .

Properties

IUPAC Name

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBACKJYWZTKCA-XSLBTUIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901308
Record name Incensole acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34701-53-6
Record name Incensole acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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